![molecular formula C9H7F3O B3040831 1-(2,3,5-Trifluorophenyl)propan-1-one CAS No. 243666-17-3](/img/structure/B3040831.png)
1-(2,3,5-Trifluorophenyl)propan-1-one
Overview
Description
1-(2,3,5-Trifluorophenyl)propan-1-one, also known as 2,3,5-trifluoropropan-1-one, is a fluorinated ketone used in various scientific research applications. It is a colorless liquid with a low boiling point that is easily soluble in organic solvents. The compound is used in many different scientific research applications, including as a reagent in organic synthesis, as a solvent, and as a starting material for the synthesis of other compounds. In addition, 1-(2,3,5-Trifluorophenyl)propan-1-one has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.
Scientific Research Applications
- Precursor for Biologically Active Molecules : 1-(2,3,5-Trifluorophenyl)propan-1-one serves as a valuable building block for synthesizing various biologically active compounds. Researchers often use it to introduce the trifluoromethyl moiety into drug candidates, enhancing their properties .
- Drug Development : The compound’s trifluoromethyl group can significantly impact drug efficacy, metabolic stability, and pharmacokinetics. Medicinal chemists utilize it to modify existing drug scaffolds or design novel pharmaceuticals.
- Herbicides, Fungicides, and Insecticides : 1-(2,3,5-Trifluorophenyl)propan-1-one contributes to the development of agrochemicals. Researchers explore its potential as a key intermediate in creating herbicides, fungicides, and insecticides.
- Fluorinated Building Block : The trifluoromethyl group in this compound makes it an attractive candidate for designing new materials. Researchers investigate its use in polymer synthesis, surface modification, and catalysis .
- Fluorination Reactions : The trifluoromethyl group provides unique reactivity patterns. Scientists employ 1-(2,3,5-Trifluorophenyl)propan-1-one in fluorination reactions, enabling the introduction of fluorine atoms into organic molecules .
- Trifluoromethyl Derivatization : Researchers use this compound as a derivatization agent in gas chromatography-mass spectrometry (GC-MS) analysis. It enhances the detectability of analytes by introducing the trifluoromethyl group, improving sensitivity and selectivity .
- Diverse Transformations : The trifluoromethyl group allows for diverse synthetic transformations. Researchers explore its use in cross-coupling reactions, cyclizations, and functional group manipulations .
Organic Synthesis and Pharmaceuticals
Agrochemical Research
Materials Science and Catalysis
Fluorine Chemistry
Analytical Chemistry
Fluorinated Building Blocks for Organic Synthesis
properties
IUPAC Name |
1-(2,3,5-trifluorophenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-2-8(13)6-3-5(10)4-7(11)9(6)12/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTVRWLNVWBVEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501286644 | |
Record name | 1-(2,3,5-Trifluorophenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501286644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3,5-Trifluorophenyl)propan-1-one | |
CAS RN |
243666-17-3 | |
Record name | 1-(2,3,5-Trifluorophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=243666-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,3,5-Trifluorophenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501286644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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